Cas no 1456980-84-9 (N-Cyclopropyl-2-fluoro-4-nitrobenzamide)

N-シクロプロピル-2-フルオロ-4-ニトロベンズアミドは、有機合成中間体として重要な化合物です。分子構造中のシクロプロピル基とフッ素置換基が特異的な立体電子効果を示し、医薬品や農薬の開発において高い反応選択性を発揮します。4位のニトロ基は求電子置換反応の活性サイトとして機能し、さらに誘導体化が可能です。特に、フッ素原子の導入により代謝安定性が向上し、生体利用効率の改善が期待されます。本化合物は結晶性が良好で取り扱いやすく、高純度での供給が可能です。医薬品候補化合物の骨格構築や機能性材料の合成に有用なビルディングブロックとして利用価値が高いです。

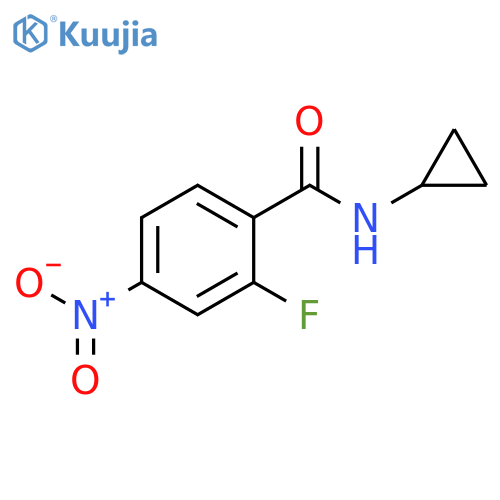

1456980-84-9 structure

商品名:N-Cyclopropyl-2-fluoro-4-nitrobenzamide

CAS番号:1456980-84-9

MF:C10H9FN2O3

メガワット:224.188465833664

CID:5529134

N-Cyclopropyl-2-fluoro-4-nitrobenzamide 化学的及び物理的性質

名前と識別子

-

- N-Cyclopropyl-2-fluoro-4-nitrobenzamide

-

- インチ: 1S/C10H9FN2O3/c11-9-5-7(13(15)16)3-4-8(9)10(14)12-6-1-2-6/h3-6H,1-2H2,(H,12,14)

- InChIKey: XNINLXJGWUELCN-UHFFFAOYSA-N

- ほほえんだ: C(NC1CC1)(=O)C1=CC=C([N+]([O-])=O)C=C1F

N-Cyclopropyl-2-fluoro-4-nitrobenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AI36308-5g |

N-Cyclopropyl-2-fluoro-4-nitrobenzamide |

1456980-84-9 | 95% | 5g |

$940.00 | 2024-04-20 |

N-Cyclopropyl-2-fluoro-4-nitrobenzamide 関連文献

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

1456980-84-9 (N-Cyclopropyl-2-fluoro-4-nitrobenzamide) 関連製品

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量